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Compound Name: R162

Cat. No.: B1678699

For Researchers, Scientists, and Drug Development
Professionals

Introduction

R162 is a cell-permeable, bioavailable, and non-toxic purpurin analog that functions as a potent
inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1).[1] GDH1 is a mitochondrial enzyme
crucial for amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate
to a-ketoglutarate (a-KG).[2] In many cancer cells, GDHL1 is upregulated and plays a significant
role in redox homeostasis and cellular proliferation.[3][4] R162 inhibits GDHL1 activity in a
mixed-mode manner and has demonstrated anti-cancer properties by disrupting redox balance
and inhibiting tumor growth.[3] These application notes provide a detailed protocol for an in
vitro assay to determine the inhibitory activity of R162 on GDH1.
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Parameter Value Reference

Glutamate Dehydrogenase 1
Target [1]
(GDH1/GLUD1)

2-Allyl-1-hydroxy-9,10-

Synonyms anthraquinone

CAS Number 64302-87-0

Molecular Weight 264.28 g/mol

IC50 23 uM

Binding Affinity (Kd) 30 uM

Solubility 5 mg/mL in DMSO

Storage Stock solutions are stable for

up to 3 months at -20°C.

Signaling Pathway of GDH1 Inhibition by R162

The inhibition of GDH1 by R162 initiates a cascade of intracellular events, primarily impacting
cellular redox balance and proliferation.
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Caption: GDH1 inhibition by R162 decreases a-KG and fumarate, leading to reduced GPx1
activity, increased ROS, and ultimately, inhibited cell proliferation and tumor growth.

Experimental Protocols

In Vitro GDH1 Activity Assay (Spectrophotometric
Method)

This protocol is designed to measure the enzymatic activity of GDH1 by monitoring the change
in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+. The
inhibitory effect of R162 is determined by comparing the enzyme activity with and without the
inhibitor.

Materials:

o Purified GDH1 enzyme or GDH1-overexpressing cell lysate
* R162 inhibitor

o Assay Buffer: 50 mM Tris-HCI, pH 7.5

o 0-Ketoglutarate (a-KG) solution

o Ammonium Chloride (NH4CI) solution

e NADH solution

e 96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

o Reagent Preparation:

o Prepare a stock solution of R162 in DMSO.
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o Prepare working solutions of a-KG, NH4CI, and NADH in Assay Buffer. The final
concentrations in the assay will depend on the specific experimental design but should be
optimized based on the Km of the enzyme for its substrates.

o Prepare a solution of GDH1 enzyme in Assay Buffer. The concentration should be
sufficient to provide a linear reaction rate for at least 10 minutes.

o Assay Protocol:
o Add 50 pL of Assay Buffer to all wells of the microplate.

o Add 10 pL of R162 solution at various concentrations to the test wells. Add 10 pL of DMSO
to the control wells.

o Add 10 pL of GDH1 enzyme solution to all wells.
o Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

o To initiate the reaction, add a 30 pL substrate mixture containing a-KG, NH4CI, and NADH
to all wells.

o Immediately start measuring the absorbance at 340 nm every minute for 10-20 minutes
using a spectrophotometer.

e Data Analysis:

o Calculate the rate of reaction (V) for each well by determining the slope of the linear
portion of the absorbance vs. time curve (AAbs/min).

o Calculate the percent inhibition for each concentration of R162 using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

o Plot the percent inhibition against the logarithm of the R162 concentration and fit the data
to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram
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Caption: Workflow for the in vitro GDH1 inhibition assay using R162.
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Conclusion

R162 is a valuable tool for studying the role of GDH1 in cancer metabolism and for the
development of novel anti-cancer therapies. The provided protocols and data offer a
comprehensive guide for researchers to effectively utilize R162 in their in vitro studies. The
spectrophotometric assay is a reliable method for determining the inhibitory potency of R162
and other potential GDHL1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for R162, a GDH1
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678699#r162-gdhl1-inhibitor-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1678699?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

